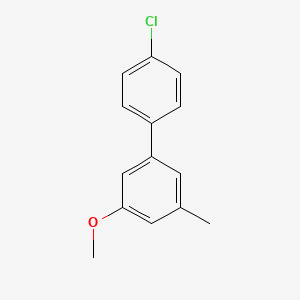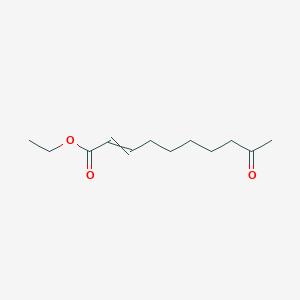
7-Acetyldeoxynivalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyldeoxynivalenol is a mycotoxin belonging to the trichothecene family, produced by Fusarium species. It is an acetylated derivative of deoxynivalenol, commonly found in cereals such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms like vomiting, diarrhea, and immunosuppression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyldeoxynivalenol involves the acetylation of deoxynivalenol. One common method is the reaction of deoxynivalenol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound is often carried out through fermentation processes involving Fusarium species. The fungi are cultured under controlled conditions to produce deoxynivalenol, which is then acetylated to form this compound. This method ensures a high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetyldeoxynivalenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more toxic derivatives.
Reduction: Reduction reactions can convert it back to deoxynivalenol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydroxylamine can be used for substitution reactions.
Major Products Formed
Oxidation: Produces more toxic derivatives.
Reduction: Yields deoxynivalenol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
7-Acetyldeoxynivalenol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of trichothecenes.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Studied for its potential role in causing diseases and its impact on the immune system.
Industry: Used in the development of detection methods for mycotoxins in food and feed.
Wirkmechanismus
7-Acetyldeoxynivalenol exerts its effects by inhibiting protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to ribotoxic stress. This stress activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, resulting in inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyldeoxynivalenol: Another acetylated derivative with similar toxic effects.
15-Acetyldeoxynivalenol: Similar in structure and toxicity to 7-Acetyldeoxynivalenol.
Uniqueness
This compound is unique due to its specific acetylation at the 7th position, which influences its toxicity and metabolic pathways. Compared to other acetylated derivatives, it may have different binding affinities and effects on cellular processes .
Eigenschaften
CAS-Nummer |
54996-64-4 |
|---|---|
Molekularformel |
C17H22O7 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[(1R,2S,3S,7R,9R,10R)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,14(12(8)21)23-9(2)19)15(3)5-10(20)13(24-11)17(15)7-22-17/h4,10-11,13-14,18,20H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17?/m1/s1 |
InChI-Schlüssel |
BIEMSLKEYQTVRH-KLOHDQKESA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)OC(=O)C)([C@]3(C[C@H]([C@H](C34CO4)O2)O)C)CO |
Kanonische SMILES |
CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
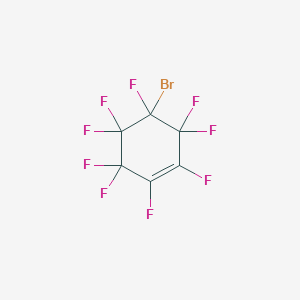
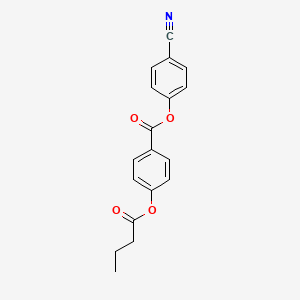

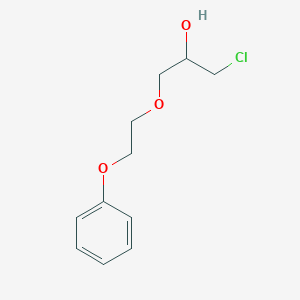
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)

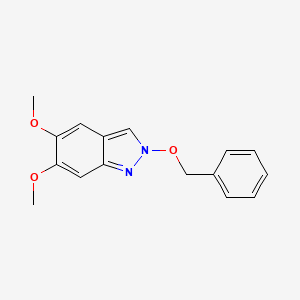
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

